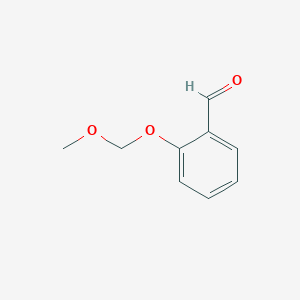

2-(Methoxymethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGQZZUZGAWLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446744 | |

| Record name | 2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-04-0 | |

| Record name | 2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethoxy)benzaldehyde from Salicylaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-(Methoxymethoxy)benzaldehyde from salicylaldehyde. The methoxymethyl (MOM) ether is a crucial protecting group in organic synthesis, valued for its stability in a wide range of non-acidic conditions.[1] This document outlines the chemical theory, mechanistic pathways, detailed experimental protocols, and safety considerations for the protection of the hydroxyl group of salicylaldehyde. The content is tailored for researchers, scientists, and professionals in drug development, offering practical insights to ensure a successful and safe synthesis.

Introduction: The Strategic Importance of the Methoxymethyl (MOM) Protecting Group

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success.[2] The hydroxyl group, particularly the phenolic hydroxyl of salicylaldehyde, presents a distinct challenge due to its acidity and nucleophilicity, which can interfere with desired transformations at the aldehyde functionality. The methoxymethyl (MOM) ether serves as an effective protecting group for alcohols and phenols due to its ease of introduction and stability under various reaction conditions, including exposure to strong bases, organometallics, and hydrides.[1][3]

The target molecule, this compound, is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[4][5] The protection of the hydroxyl group as a MOM ether allows for a broad range of subsequent chemical modifications of the aldehyde group without unintended side reactions. This guide will focus on the synthesis of this compound via the reaction of salicylaldehyde with chloromethyl methyl ether (MOM-Cl).

Mechanistic Insights: The Williamson Ether Synthesis with a Twist

The formation of the MOM ether from salicylaldehyde proceeds via a mechanism analogous to the classic Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a suitable base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or a carbonate base. This generates a phenoxide ion, a potent nucleophile. The subsequent step involves the nucleophilic attack of the phenoxide on the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), leading to the formation of the desired this compound and a salt byproduct.

The choice of base and solvent is critical to the success of this reaction. A non-nucleophilic base is preferred to avoid competition with the phenoxide in attacking the MOM-Cl. The solvent should be inert to the reaction conditions and capable of dissolving both the starting materials and the base. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed for this purpose.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Salicylaldehyde | 122.12 | 10.0 g | 81.88 mmol | 1.0 |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 7.92 g (7.0 mL) | 98.26 mmol | 1.2 |

| Diisopropylethylamine (DIPEA) | 129.24 | 12.7 g (17.0 mL) | 98.26 mmol | 1.2 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Saturated aq. NH4Cl | - | 100 mL | - | - |

| Saturated aq. NaHCO3 | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO4 | 120.37 | - | - | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (10.0 g, 81.88 mmol) in dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add diisopropylethylamine (17.0 mL, 98.26 mmol) via syringe. Subsequently, add chloromethyl methyl ether (7.0 mL, 98.26 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL).[6] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the aldehyde proton (δ ~10.4 ppm), the aromatic protons (δ ~7.0-7.9 ppm), the two protons of the -O-CH₂-O- group (δ ~5.3 ppm), and the three protons of the methoxy group (δ ~3.5 ppm).[7]

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carbonyl carbon (δ ~191 ppm), the aromatic carbons (δ ~115-162 ppm), the -O-CH₂-O- carbon (δ ~94 ppm), and the methoxy carbon (δ ~56 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde at approximately 1690-1710 cm⁻¹.[9][10] The C-O stretching vibrations of the ether linkages will appear in the region of 1050-1150 cm⁻¹. The characteristic aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[9]

Safety and Handling: A Critical Overview

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is imperative.

-

Chloromethyl methyl ether (MOM-Cl): This reagent is a highly flammable, volatile, and colorless liquid.[11] It is classified as a carcinogen and is fatal if inhaled.[11] All manipulations involving MOM-Cl must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn.[11] In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.

-

Diisopropylethylamine (DIPEA): DIPEA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care and avoid inhalation of vapors.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area and avoid breathing the vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[11]

Deprotection Strategies

While this guide focuses on the synthesis (protection), it is important to note that the MOM group can be readily removed under acidic conditions to regenerate the free hydroxyl group.[2] Common methods for deprotection include treatment with acids such as HCl in a protic solvent or Lewis acids like ZnBr₂.[12] The choice of deprotection method will depend on the stability of other functional groups present in the molecule.[2][12]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from salicylaldehyde. By understanding the underlying reaction mechanism, adhering to the step-by-step experimental protocol, and prioritizing safety, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The strategic use of the MOM protecting group, as demonstrated in this synthesis, is a powerful tool in the arsenal of the modern organic chemist.

References

- Reddy, R. J., et al. "Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium." Tetrahedron Letters, vol. 45, no. 43, 2004, pp. 8055-8057.

- Albert Einstein College of Medicine. "Methyl Chloromethyl Ether Awareness Training."

- "Chloromethyl methyl ether - Safety D

- New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether."

- Han, J. H., et al. "A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers." Tetrahedron, vol. 66, no. 9, 2010, pp. 1673-1677.

- BenchChem.

- Organic Chemistry Portal. "Methoxymethyl ethers."

- Loba Chemie. "CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS."

- NIST. "Benzaldehyde, 2-methoxy-." NIST Chemistry WebBook.

- Organic Syntheses. "Benzaldehyde, m-methoxy-." Organic Syntheses.

- Organic Syntheses. "CHLOROMETHYL METHYL ETHER." Organic Syntheses.

- Google Patents. "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde."

- BenchChem.

- Nagaraju, S., et al. "Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde." Journal of Chemistry and Chemical Sciences, vol. 8, no. 3, 2018, pp. 493-501.

- Royal Society of Chemistry.

- Doc Brown's Chemistry. "Infrared spectrum of benzaldehyde."

- Ivanova, N. V., et al. "IR Spectra of benzaldehyde and its derivatives in different aggregate states." Optics and Spectroscopy, vol. 113, no. 2, 2012, pp. 180-186.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. MOM Ethers [organic-chemistry.org]

- 4. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. westliberty.edu [westliberty.edu]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

physicochemical properties of 2-(methoxymethoxy)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-(methoxymethoxy)benzaldehyde

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, this compound serves as a valuable building block. Its utility is intrinsically linked to the interplay of its constituent functional groups: the reactive aldehyde, the sterically influencing ortho-substitution, and the strategically labile methoxymethyl (MOM) ether. A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in reaction design, process optimization, purification, and formulation. This guide provides an in-depth analysis of these properties, moving beyond simple data presentation to explain the underlying chemical principles and offer field-proven experimental methodologies.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step of any scientific investigation. The following identifiers provide an unambiguous definition of the target compound.

-

IUPAC Name: this compound

-

CAS Number: 5533-04-0[1]

-

Chemical Structure:

(Note: A real image would be displayed here)

Physical and Thermodynamic Properties

The physical state and thermodynamic characteristics of a compound dictate its handling, storage, and behavior in various physical processes like distillation and crystallization. While experimentally determined data for this compound is not widely published, robust computational predictions provide valuable guidance.

Table 1: Predicted Physical and Thermodynamic Properties

| Property | Predicted Value | Source |

| Physical State | Liquid (at STP) | Inferred from predicted boiling point |

| Boiling Point | 277.2 ± 20.0 °C (at 760 mmHg) | Guidechem |

| Density | 1.1 ± 0.1 g/cm³ | Guidechem |

| Flash Point | 112.1 ± 8.2 °C | Guidechem |

| Refractive Index | 1.535 | Guidechem |

| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25°C) | Guidechem |

Note: These values are computationally predicted and should be used as estimates pending experimental verification.

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The large, non-polar benzene ring constitutes a significant portion of the molecule, while the ether and aldehyde groups introduce moderate polarity.

-

Expected Solubility:

-

Water: Poorly soluble to insoluble. The hydrophobic nature of the benzene ring dominates over the limited hydrogen bonding capability of the ether and carbonyl oxygens.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate, THF): Readily soluble.

-

Polar Protic Solvents (Methanol, Ethanol): Readily soluble.

-

Non-Polar Solvents (Hexanes, Toluene): Soluble.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Readily soluble.

-

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the solubility profile. The core principle is to establish an approximate solubility threshold (e.g., ~25 mg/mL) that defines "soluble" for practical laboratory purposes.

Methodology:

-

Preparation: Aliquot approximately 25 mg of this compound into a series of clean, dry 13x100 mm test tubes. Each tube will correspond to a different solvent to be tested (e.g., Water, Methanol, Toluene, Dichloromethane).

-

Solvent Addition: To the first test tube, add the selected solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

-

Agitation (The Causality of Choice): After each addition, cap and vigorously vortex the tube for 30 seconds. This step is critical to overcome kinetic limitations to dissolution, ensuring that the observation reflects the thermodynamic solubility limit under these conditions, not just a slow rate of dissolution.

-

Observation: After vortexing, allow the tube to stand for 1 minute. Observe against a contrasting background for any undissolved material.

-

Classification:

-

Soluble: The compound completely dissolves, leaving a clear, homogenous solution after the addition of 1.0 mL of solvent.

-

Partially Soluble: A significant portion of the material dissolves, but some solid remains visible.

-

Insoluble: No significant dissolution is observed.

-

-

Documentation: Record the results for each solvent tested. For a self-validating system, include a known soluble (e.g., benzaldehyde in methanol) and insoluble (e.g., naphthalene in water) control to ensure the methodology is sound.[3][4]

Spectroscopic Properties and Structural Elucidation

Spectroscopic analysis provides an electronic and atomic fingerprint of the molecule, essential for structure confirmation and purity assessment. While experimental spectra for this specific compound are not available in public databases, we can predict the key features with high confidence based on its functional groups and data from close structural analogs.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (CHO): δ ~10.3 ppm (singlet). This downfield shift is characteristic of aldehyde protons, which are deshielded by the anisotropic effect of the carbonyl double bond.

-

Aromatic Protons (Ar-H): δ ~7.0-7.9 ppm (multiplet, 4H). The protons on the aromatic ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the aldehyde will likely be the most downfield (~7.9 ppm).

-

MOM Methylene Protons (O-CH₂-O): δ ~5.2 ppm (singlet, 2H). This singlet appears in a characteristic region for acetal methylene protons.

-

MOM Methyl Protons (O-CH₃): δ ~3.5 ppm (singlet, 3H). This is a typical chemical shift for a methoxy group.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl (C=O): δ ~192 ppm.

-

Aromatic Carbons (Ar-C): δ ~115-160 ppm. The carbon attached to the MOM ether group (C-O) will be the most downfield aromatic carbon (~158-160 ppm), while the carbon bearing the aldehyde (C-CHO) will also be significantly downfield.

-

MOM Methylene Carbon (O-CH₂-O): δ ~94 ppm.

-

MOM Methyl Carbon (O-CH₃): δ ~56 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): ~1700-1685 cm⁻¹. This is a strong, sharp absorption characteristic of an aromatic aldehyde carbonyl. Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

-

C-H Stretch (Aldehyde): Two weak bands at ~2850 cm⁻¹ and ~2750 cm⁻¹. The presence of both bands is highly diagnostic for an aldehyde functional group.

-

C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹.

-

C-O Stretch (Ether/Acetal): Strong, broad absorptions in the ~1150-1050 cm⁻¹ region, characteristic of the C-O-C linkages in the MOM ether.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): m/z = 166. This peak should be clearly visible.

-

Key Fragmentation Pathways:

-

Loss of H• (M-1): m/z = 165. A common fragmentation for aldehydes.

-

Loss of •OCH₃ (M-31): m/z = 135. Cleavage of the methoxy group from the MOM ether.

-

Loss of CH₂O (M-30) or CH₃O• (M-31): The MOM group can undergo complex fragmentation. A key fragment would be the loss of the entire methoxymethyl group or parts thereof. The most diagnostic fragmentation would be cleavage of the C-O bond between the aromatic ring and the MOM ether, leading to a benzaldehyde radical cation at m/z 106 and subsequent fragments at m/z 105 and m/z 77 (phenyl cation), which is a characteristic fragmentation pattern for benzaldehydes.[5]

-

Chemical Reactivity and Stability

The utility of this compound in synthesis is defined by its reactivity profile. The key lies in the differential stability of its functional groups.

The Methoxymethyl (MOM) Ether: A pH-Sensitive Protecting Group

The MOM ether is an acetal, which makes it an excellent protecting group for the phenolic hydroxyl of salicylaldehyde.

-

Stability: It is stable to a wide range of conditions, including strong bases (e.g., NaOH, NaH), nucleophiles (e.g., Grignard reagents, organolithiums), and many oxidizing and reducing agents. It is generally stable in a pH range of 4 to 12.

-

Lability (Deprotection): The MOM group is readily cleaved under acidic conditions. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free phenol. This sensitivity to acid is the most important chemical property to consider when planning a synthetic sequence.

Sources

- 1. Benzaldehyde, 2-(methoxymethoxy)- CAS#: 5533-04-0 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 2-(methoxymethoxy)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Methoxymethoxy)benzaldehyde in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data table to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular characteristics of this compound, provide a theoretical framework for predicting its behavior in various organic solvents, and present a detailed, field-proven protocol for the experimental determination of its solubility.

Introduction to this compound

This compound, with the chemical formula C₉H₁₀O₃, is an aromatic aldehyde containing a methoxymethyl (MOM) ether protecting group on the ortho-position of the benzaldehyde.[1] This structure imparts a unique combination of polarity and steric hindrance that dictates its interactions with solvents. Understanding its solubility is critical for a range of applications, including reaction optimization, purification processes (such as crystallization and chromatography), and formulation development.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.177 g/mol [1]

-

Functional Groups: Aldehyde, Ether (methoxymethyl), Aromatic Ring

The presence of the carbonyl group in the aldehyde and the oxygen atoms in the ether linkage allow for dipole-dipole interactions and hydrogen bond acceptance.[2][3] The aromatic ring, however, is nonpolar and contributes to van der Waals forces. The interplay of these features determines the compound's solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at dissolving this compound. Their polarity allows them to engage in dipole-dipole interactions with the aldehyde and ether groups.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol can act as hydrogen bond donors to the oxygen atoms of the solute, in addition to their polarity. This suggests good solubility.

-

Nonpolar Solvents: Solvents like hexane and toluene will primarily interact with the nonpolar aromatic ring of the molecule. While some solubility is expected, it is likely to be lower than in polar solvents.

-

Water: Due to the significant nonpolar character of the benzene ring, this compound is expected to have low solubility in water, a common trait for many aldehydes with increasing carbon chain length.[2][3]

The following diagram illustrates the key intermolecular forces that influence the dissolution of this compound in a polar protic solvent.

Caption: Intermolecular forces between this compound and a polar protic solvent.

Estimated Solubility Profile

| Solvent Class | Example Solvents | Estimated Solubility | Rationale |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Strong dipole-dipole interactions with the aldehyde and ether groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Capable of hydrogen bonding with the ether and aldehyde oxygen atoms, in addition to polar interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the polar groups and nonpolar character for the aromatic ring. |

| Aromatic | Toluene, Benzene | Medium | Primarily van der Waals interactions with the aromatic ring; some interaction with the polar functionalities. |

| Aliphatic Nonpolar | Hexane, Heptane | Low | Limited to van der Waals interactions with the aromatic ring; poor interaction with polar groups. |

| Aqueous | Water | Very Low | The hydrophobic nature of the aromatic ring dominates, leading to poor miscibility.[2][3] |

Experimental Protocol for Solubility Determination

The following protocol describes a standardized and self-validating method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

Step 2: Sample Collection and Preparation

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution to determine its mass.

Step 3: Quantification

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

The calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

Step 4: Calculation of Solubility

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Concentration of saturated solution in g/mL) x 100

The following workflow diagram illustrates the experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of intermolecular forces. This guide provides a theoretical framework for estimating its solubility in various organic solvents and a robust, detailed experimental protocol for its precise determination. By applying the methodologies outlined herein, researchers and drug development professionals can obtain the reliable solubility data necessary for optimizing synthetic processes, purification, and formulation, thereby ensuring the integrity and efficiency of their scientific endeavors.

References

-

PubChem. 2-(Methoxymethyl)benzaldehyde. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). [Link]

-

ChemSynthesis. This compound. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]

-

Bio-Connect. Safety Data Sheet. [Link]

-

ResearchGate. Experimental No. (13) Aldehydes and ketones. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

- Google Patents. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.

-

Solubility of Things. Benzaldehyde. [Link]

- Google Patents.

-

University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

- Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

A Comprehensive Guide to the Synthesis and Characterization of 2-(methoxymethoxy)benzaldehyde

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(methoxymethoxy)benzaldehyde, a critical intermediate in modern organic synthesis and drug discovery. As a protected form of salicylaldehyde, its strategic use allows for selective transformations at other positions of the aromatic ring. This document details a field-proven synthesis protocol, the underlying chemical principles, comprehensive characterization methodologies, and the compound's relevance to researchers and drug development professionals.

Introduction: The Strategic Importance of Phenolic Protection

In multi-step organic synthesis, the selective modification of complex molecules is paramount. Phenolic hydroxyl groups, such as the one present in salicylaldehyde (2-hydroxybenzaldehyde), are acidic and can interfere with a wide range of chemical reactions, including those involving strong bases, organometallics, or electrophilic reagents. To circumvent these unwanted side reactions, the hydroxyl group is temporarily masked with a protecting group.

The methoxymethyl (MOM) ether is an ideal choice for protecting phenols due to its ease of installation, stability across a broad spectrum of reaction conditions, and facile removal under mild acidic conditions.[1] this compound (MOM-salicylaldehyde) is the resulting compound, a versatile building block that reserves the aldehyde functionality for subsequent reactions while the phenolic position is shielded. Its application is crucial in the synthesis of complex natural products, pharmaceutical intermediates, and novel chemical entities where precise control is required.[2]

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the phenolic hydroxyl group of salicylaldehyde. This process is an SN2 reaction where the phenoxide, generated in situ, acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether (MOM-Cl).

Mechanistic Rationale and Reagent Selection

-

Salicylaldehyde (Starting Material): The substrate containing the phenolic -OH group that requires protection.

-

Chloromethyl methyl ether (MOM-Cl): The electrophilic source of the methoxymethyl group. It is highly reactive and moisture-sensitive.

-

Base (e.g., Diisopropylethylamine - DIPEA): A non-nucleophilic hindered amine base is essential. Its role is to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Using a non-nucleophilic base is critical to prevent it from reacting with the highly electrophilic MOM-Cl, which would lead to unwanted byproducts. Sodium hydride (NaH) can also be used for a more forceful deprotonation prior to adding MOM-Cl.[1]

-

Solvent (e.g., Dichloromethane - DCM): An anhydrous, aprotic solvent is required to dissolve the reactants and to prevent the decomposition of MOM-Cl.

The overall transformation is illustrated below:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Salicylaldehyde (1.0 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add salicylaldehyde (1.0 eq).

-

Dissolve the salicylaldehyde in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add DIPEA (1.5 eq) to the stirred solution via syringe.

-

After 10 minutes, add MOM-Cl (1.2 eq) dropwise via syringe. Caution: MOM-Cl is a carcinogen and is moisture-sensitive. Handle with appropriate personal protective equipment in a chemical fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure liquid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.

Caption: Structure of this compound with atom labels.

Spectroscopic Data Summary

The expected analytical data for the successful synthesis of this compound (C₉H₁₀O₃, MW: 166.17 g/mol ) is summarized below.[3][4]

| Technique | Parameter | Expected Value / Observation | Assignment (refer to diagram) |

| ¹H NMR | Chemical Shift (δ) | ~10.4 ppm (s, 1H) | Hₐ (Aldehyde) |

| Chemical Shift (δ) | ~7.8 ppm (dd, 1H) | H₆ (Aromatic) | |

| Chemical Shift (δ) | ~7.6 ppm (ddd, 1H) | H₄ (Aromatic) | |

| Chemical Shift (δ) | ~7.3 ppm (d, 1H) | H₃ (Aromatic) | |

| Chemical Shift (δ) | ~7.2 ppm (t, 1H) | H₅ (Aromatic) | |

| Chemical Shift (δ) | ~5.3 ppm (s, 2H) | Hₑ (O-CH₂-O) | |

| Chemical Shift (δ) | ~3.5 ppm (s, 3H) | Hₒ (O-CH₃) | |

| ¹³C NMR | Chemical Shift (δ) | ~191 ppm | C₇ (C=O) |

| Chemical Shift (δ) | ~159 ppm | C₂ (C-O) | |

| Chemical Shift (δ) | ~136 ppm | C₄ (Aromatic CH) | |

| Chemical Shift (δ) | ~129 ppm | C₆ (Aromatic CH) | |

| Chemical Shift (δ) | ~126 ppm | C₁ (Aromatic C) | |

| Chemical Shift (δ) | ~122 ppm | C₅ (Aromatic CH) | |

| Chemical Shift (δ) | ~115 ppm | C₃ (Aromatic CH) | |

| Chemical Shift (δ) | ~95 ppm | C₈ (O-CH₂-O) | |

| Chemical Shift (δ) | ~56 ppm | C₉ (O-CH₃) | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2820, 2720 cm⁻¹ | C-H Stretch (Aldehyde) |

| Wavenumber (cm⁻¹) | ~1695 cm⁻¹ (strong) | C=O Stretch (Aldehyde) | |

| Wavenumber (cm⁻¹) | ~1600, 1480 cm⁻¹ | C=C Stretch (Aromatic) | |

| Wavenumber (cm⁻¹) | ~1150, 1080 cm⁻¹ | C-O-C Stretch (Acetal) | |

| Mass Spec. (EI) | m/z | 166 | [M]⁺ (Molecular Ion) |

| m/z | 135 | [M - OCH₃]⁺ | |

| m/z | 121 | [M - CH₂OCH₃]⁺ |

Note: NMR shifts are approximate and can vary based on the solvent used (typically CDCl₃).

Applications in Research and Drug Development

Role as a Key Intermediate

The primary utility of this compound is as a stable, versatile intermediate. With the phenolic hydroxyl group protected, the aldehyde can undergo a variety of transformations, such as Wittig reactions, Grignard additions, or reductive aminations, without interference from the acidic proton.

Deprotection and Further Synthesis

The MOM group is reliably cleaved under mild acidic conditions (e.g., HCl in THF/water or using a solid-supported acid catalyst), regenerating the free salicylaldehyde derivative.[5] This deprotection step is often the final stage before revealing the desired multifunctional molecule. This strategy is frequently employed in the synthesis of chromanes and flavans, which are heterocyclic scaffolds present in many biologically active compounds.[2]

Furthermore, benzaldehyde derivatives are being investigated for their roles in enhancing drug delivery and as scaffolds for enzyme inhibitors. Studies have shown that benzaldehyde can increase the membrane permeability of cells, potentially improving the bioavailability of certain drugs.[6][7] Derivatives of substituted benzaldehydes are also being designed as selective inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[8]

Conclusion

The synthesis of this compound represents a fundamental and enabling transformation in organic chemistry. The protocol described herein is robust and provides a reliable route to this valuable intermediate. A thorough understanding of its synthesis, coupled with comprehensive characterization, ensures the high purity required for its successful application in complex synthetic pathways. For researchers in medicinal chemistry and drug development, mastering the use of such protected building blocks is essential for the efficient and precise construction of next-generation therapeutics.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

2-Hydroxy-4-(methoxymethoxy)benzaldehyde | C9H10O4 | CID 2755073 - PubChem. Available from: [Link]

-

This compound - C9H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

-

Benzaldehyde, 2-methoxy- - NIST WebBook. Available from: [Link]

-

Benzaldehyde, 2-methoxy- - NIST WebBook. Available from: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. Available from: [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. Available from: [Link]

-

2-(Methoxymethyl)benzaldehyde | C9H10O2 | CID 12245622 - PubChem. Available from: [Link]

-

Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available from: [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde - CNKI. Available from: [Link]

-

2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. Available from: [Link]

-

Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. Available from: [Link]

-

Benzaldehyde, 2-methoxy- - NIST WebBook. Available from: [Link]

-

Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). - ResearchGate. Available from: [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde - Doc Brown's Chemistry. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) - Human Metabolome Database. Available from: [Link]

-

Benzaldehyde, 2-hydroxy-3-methoxy- - NIST WebBook. Available from: [Link]

-

Benzaldehyde, 2-hydroxy-4-methoxy- - NIST WebBook. Available from: [Link]

-

Benzaldehyde, 2-hydroxy-3-methoxy- - NIST WebBook. Available from: [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. Available from: [Link]

-

Photolabile protection of 1,2- and 1,3-diols with salicylaldehyde derivatives - PubMed. Available from: [Link]

-

2-methoxy Benzaldehyde - High Purity, Versatile Chemical Compound For Industrial Applications - Tradeindia. Available from: [Link]

-

MOM Ethers - Organic Chemistry Portal. Available from: [Link]

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers. Available from: [Link]

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC - NIH. Available from: [Link]

-

(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. Available from: [Link]

-

A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. Available from: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 2-(methoxymethoxy)- CAS#: 5533-04-0 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. MOM Ethers [organic-chemistry.org]

- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 7. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Commercial Availability and Quality Control of 2-(methoxymethoxy)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(methoxymethoxy)benzaldehyde, a methoxymethyl (MOM) ether derivative of salicylaldehyde, is a pivotal intermediate in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in pharmaceutical development, necessitates a thorough understanding of its commercial landscape, quality attributes, and handling requirements. This guide provides an in-depth analysis of the commercial sourcing of this compound, presenting a framework for supplier evaluation, incoming material qualification, and the strategic decision between direct procurement and in-house synthesis. We will detail self-validating analytical protocols, explain the causality behind experimental choices, and offer field-proven insights to ensure the integrity and reproducibility of your research.

The Strategic Importance of this compound

In multi-step organic synthesis, the selective protection of functional groups is a cornerstone of strategy. The aldehyde and phenolic hydroxyl groups of salicylaldehyde present a classic challenge of chemoselectivity. This compound serves as an elegant solution, where the reactive phenolic proton is masked by a MOM group. This acetal protecting group is stable to a wide range of non-acidic reagents (e.g., organometallics, hydrides, basic conditions) yet can be readily cleaved under mild acidic conditions, making it an ideal choice for complex synthetic pathways. Its application is prevalent in the synthesis of natural products and active pharmaceutical ingredients (APIs), where precise control over reactivity is paramount.

The Commercial Sourcing Landscape

The procurement of this compound is not merely a transactional step but the first critical control point in a research campaign. The quality of this starting material directly impacts reaction efficiency, impurity profiles of subsequent intermediates, and the ultimate success of the synthetic endeavor.

Major Commercial Suppliers & Grades

A variety of chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical providers. While availability is generally good for research quantities, bulk requirements for process development may require more specialized sourcing.

It is crucial to recognize that not all "98% purity" grades are equivalent. The nature of the remaining 2% can vary significantly between suppliers, depending on the synthetic route and purification method employed.

| Supplier Category | Typical Purity Grades | Common Pack Sizes | Key Considerations for Researchers |

| Major Global Suppliers | 97%, 98%, >99% | 1g, 5g, 25g, 100g | Broad availability, extensive documentation (CoA, SDS), but potentially higher cost for research scales. |

| Specialty Chemical Boutiques | Custom purities available | mg to multi-gram | Often provide higher purity grades or specific impurity profiles upon request. Can be more flexible. |

| Fine Chemical Aggregators | 95-98% | 10g, 50g, 250g | Competitive pricing, but traceability of the original manufacturer can sometimes be less direct. |

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a specific batch's quality. A researcher must scrutinize this document beyond the headline purity number.

Key Parameters on a Typical CoA:

-

Appearance: Should be a colorless to pale yellow liquid or solid. A significant deviation may indicate oxidation or impurities.

-

Identity (¹H NMR): The spectrum must be consistent with the structure of this compound. This is your first and most important verification step.

-

Purity (by GC or HPLC): Provides the percentage of the main component. Request the chromatogram to visually inspect for the presence of significant impurity peaks.

-

Purity (by NMR): A quantitative NMR (qNMR) offers a highly accurate purity assessment against a certified reference standard.

-

Water Content (by Karl Fischer): Crucial for reactions sensitive to moisture, such as those involving organometallic reagents.

-

Residual Solvents: Important for later-stage drug development (ICH guidelines) but also good practice to check for unexpected solvents from purification.

Incoming Material Qualification: A Self-Validating Protocol

Trust, but verify. Upon receipt of a new bottle of this compound, performing an in-house quality control check is a non-negotiable step for ensuring reproducible science.

Workflow for Incoming Material Acceptance

The following diagram outlines a logical workflow for the qualification of a newly received batch of starting material.

Caption: Workflow for incoming material qualification.

Protocol: ¹H NMR for Identity and Purity Verification

This protocol serves as a rapid and information-rich method to confirm the material's identity and detect major impurities.

Causality: ¹H NMR spectroscopy provides a unique fingerprint of a molecule. Each proton environment corresponds to a specific signal, and the signal's integration (area) is proportional to the number of protons. Impurities, such as residual starting material (salicylaldehyde) or deprotected product, will have distinct signals that are easily identifiable.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire a standard proton spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 seconds) for accurate integration.

-

Data Analysis & Interpretation:

-

TMS: Confirm the reference peak at δ 0.00 ppm.

-

Aldehyde Proton (-CHO): Expect a singlet at ~δ 10.4 ppm. Its integration should be 1H.

-

Aromatic Protons (Ar-H): Expect a complex multiplet pattern between δ 7.0-7.9 ppm, integrating to 4H.

-

Acetal Methylene Protons (-O-CH₂-O-): Expect a singlet at ~δ 5.2 ppm, integrating to 2H.

-

Methoxy Protons (-OCH₃): Expect a singlet at ~δ 3.5 ppm, integrating to 3H.

-

Impurity Check: Look for a broad singlet >δ 10 ppm, which would indicate the phenolic proton of residual salicylaldehyde.

-

The "Buy vs. Synthesize" Decision Matrix

For larger scale campaigns or when specific purity is unavailable, in-house synthesis becomes a viable option. The decision should be based on a logical assessment of resources, cost, and time.

Caption: Decision matrix for procurement vs. in-house synthesis.

Protocol: A Scalable Laboratory Synthesis

The most common laboratory preparation involves the protection of commercially available salicylaldehyde.

Reaction:

Caption: Synthesis of this compound.

Causality & Experimental Choices:

-

Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl, forming a phenoxide. This is a much more potent nucleophile than the neutral hydroxyl group, facilitating the subsequent Sₙ2 reaction. Stronger bases like NaH could potentially interact with the aldehyde proton.

-

Solvent: Acetone or DMF are common solvents. Acetone is often preferred for ease of removal and for driving the reaction via the precipitation of the inorganic salt byproduct (KCl). Anhydrous conditions are recommended as MOM-Cl can be hydrolyzed by water.

-

Reagent: Chloromethyl methyl ether (MOM-Cl) is the electrophile. It is a potent carcinogen and must be handled with extreme care in a chemical fume hood.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone via syringe to create a stirrable slurry.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add chloromethyl methyl ether (1.1 eq) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor progress by TLC (staining with KMnO₄).

-

Workup: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the synthesized material using the ¹H NMR protocol described in Section 3.2.

Handling, Storage, and Stability

Proper storage is essential to maintain the purity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent oxidation of the aldehyde group.[1] It should be kept in a cool, dark, and dry place.[2]

-

Stability: The primary degradation pathway is the hydrolysis of the MOM ether back to salicylaldehyde, which can be catalyzed by trace acids. The aldehyde is also susceptible to air oxidation to the corresponding carboxylic acid.

-

Safety: Always consult the Safety Data Sheet (SDS) before handling.[1] The compound is an irritant to the skin and eyes.[1] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a readily available and indispensable tool for the synthetic chemist. However, its effective use is predicated on a diligent approach to sourcing and quality control. By critically evaluating supplier data, implementing self-validating incoming qualification protocols, and making informed decisions about in-house synthesis, researchers can mitigate risks associated with material variability. This ensures the chemical integrity of foundational building blocks, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

-

PubChem. 2-(Methoxymethyl)benzaldehyde. [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of 2-(methoxymethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(methoxymethoxy)benzaldehyde. As a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, understanding its stability profile is paramount to ensure its integrity, purity, and performance in downstream applications. This document delineates the core chemical stability, potential degradation pathways, recommended long-term storage and handling procedures, and detailed experimental protocols for stability assessment. The insights provided herein are grounded in established chemical principles of its constituent functional groups—the aromatic aldehyde and the methoxymethyl (MOM) ether—and are supported by industry-standard guidelines for stability testing.

Core Stability Profile and Physicochemical Properties

This compound is a bifunctional organic molecule susceptible to degradation through several mechanisms, primarily related to its aldehyde and methoxymethyl ether moieties. Its stability is intrinsically linked to environmental factors such as temperature, light, air (oxygen), and moisture.

Key Stability-Influencing Factors:

-

Hydrolytic Sensitivity: The methoxymethyl (MOM) ether is an acetal, which is susceptible to cleavage under acidic conditions to yield salicylaldehyde and formaldehyde/methanol. While generally stable in neutral and basic media, prolonged exposure to even mildly acidic environments can initiate hydrolysis.

-

Oxidative Susceptibility: The aldehyde group is prone to oxidation, particularly in the presence of air (oxygen), leading to the formation of the corresponding carboxylic acid, 2-(methoxymethoxy)benzoic acid. This process can be accelerated by light and elevated temperatures.[1]

-

Photostability: Aromatic aldehydes can be sensitive to light, which can catalyze oxidation and other degradation reactions.[2]

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate both hydrolytic and oxidative degradation.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid/solid | [4] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, ketones); insoluble in water.[4] | [4] |

Recommended Storage and Handling Protocols

To maintain the long-term integrity and purity of this compound, the following storage and handling conditions are recommended, based on best practices for aromatic aldehydes and acid-labile compounds.

Optimal Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential oxidative and hydrolytic degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the sensitive aldehyde functional group. |

| Light | Amber or opaque, tightly sealed container | Protects the compound from light-induced degradation.[2] |

| Moisture | Tightly sealed container in a dry environment | Prevents potential hydrolysis of the methoxymethyl ether. |

Handling Procedures:

-

All handling should be conducted in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Avoid contact with skin and eyes.[5]

-

Minimize exposure to ambient air and light during weighing and transfer.

-

After dispensing, the container should be blanketed with an inert gas before resealing.

Incompatible Materials:

To prevent hazardous reactions and degradation, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous oxidation of the aldehyde.

-

Strong Acids: Will catalyze the rapid cleavage of the methoxymethyl ether.[6][7]

-

Strong Bases: While the MOM ether is generally stable to bases, strong bases can catalyze other reactions involving the aldehyde group (e.g., Cannizzaro reaction).[1]

-

Metals: Certain metals can catalyze oxidation.

Potential Degradation Pathways and Products

The degradation of this compound can be predicted based on the reactivity of its functional groups. The two primary degradation pathways are hydrolysis of the MOM ether and oxidation of the aldehyde.

Hydrolytic Degradation (Acid-Catalyzed)

The methoxymethyl ether is susceptible to cleavage under acidic conditions. The presence of trace acids or moisture can facilitate this degradation over time.

-

Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water, leading to the formation of a hemiacetal which then decomposes.

-

Primary Degradation Products: Salicylaldehyde, Formaldehyde, and Methanol.

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

The aldehyde group is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process is often autocatalytic and can be accelerated by light and heat.

-

Mechanism: The reaction likely proceeds through a free-radical chain mechanism.

-

Primary Degradation Product: 2-(methoxymethoxy)benzoic acid.

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][8][9] The following are generalized protocols that can be adapted for this compound. A stability-indicating HPLC method should be developed and validated to monitor the purity and degradation of the compound.[10][11][12]

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for analyzing aromatic aldehydes.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at the λmax of this compound.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Protocols

1. Hydrolytic Degradation:

-

Acidic Conditions:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add dilute hydrochloric acid (e.g., 0.1 M HCl).

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

Analyze samples at various time points by the stability-indicating HPLC method.

-

-

Basic Conditions:

-

Prepare a solution of the compound in a suitable solvent.

-

Add dilute sodium hydroxide (e.g., 0.1 M NaOH).

-

Maintain at room temperature or slightly elevated temperature.

-

Analyze samples at defined intervals.

-

-

Neutral Conditions:

-

Dissolve the compound in a mixture of water and a co-solvent.

-

Heat at an elevated temperature (e.g., 80°C).

-

Analyze samples over time.

-

2. Oxidative Degradation:

-

Protocol:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store the solution at room temperature for a specified period.

-

Monitor the degradation by HPLC.

-

3. Photolytic Degradation:

-

Protocol:

-

Expose a solution of the compound, as well as the solid material, to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Maintain a dark control sample at the same temperature to differentiate between thermal and photolytic degradation.

-

Analyze the samples after a defined exposure period.

-

4. Thermal Degradation:

-

Protocol:

-

Expose the solid compound to elevated temperatures (e.g., 60-80°C) in a controlled oven.

-

Analyze the sample at various time points to assess for thermal degradation products.

-

Sources

- 1. quora.com [quora.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde (EVT-3423229) | 84290-49-3 [evitachem.com]

- 5. 2-(Methoxymethyl)benzaldehyde | C9H10O2 | CID 12245622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Leveraging 2-(Methoxymethoxy)benzaldehyde in Advanced Multi-step Organic Synthesis

An Application Guide for Researchers

This technical guide provides an in-depth exploration of 2-(Methoxymethoxy)benzaldehyde, a versatile intermediate crucial for complex organic synthesis. As a protected form of salicylaldehyde, this reagent offers a strategic advantage by masking a reactive phenolic hydroxyl group, thereby enabling selective transformations at the aldehyde functionality. We will delve into the causality behind its application, provide field-proven protocols for its use in heterocycle synthesis, and detail robust methods for its eventual deprotection.

Foundational Principles: The Strategic Imperative of the MOM Group

In multi-step synthesis, the differential reactivity of functional groups presents a significant challenge. Salicylaldehyde (2-hydroxybenzaldehyde) possesses two reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic aldehyde. The hydroxyl group can interfere with reactions targeting the aldehyde, such as base-catalyzed condensations or reactions involving organometallic reagents, by acting as an acidic proton source or a competing nucleophile.[1]

The methoxymethyl (MOM) ether serves as an ideal protecting group for the phenolic hydroxyl in this context.[2] Its primary advantages are:

-

Ease of Introduction: Readily formed from the parent phenol under basic conditions.

-

Robust Stability: The MOM group forms an acetal that is stable across a wide pH range (approx. 4-12) and is inert to many bases, nucleophiles, and common oxidizing and reducing agents.[2] This stability is critical for allowing a broad scope of subsequent chemical transformations on other parts of the molecule.

-

Facile Cleavage: Despite its stability, the MOM group can be reliably and cleanly removed under acidic conditions, regenerating the free hydroxyl group when its protection is no longer required.[3][4]

This protection-reaction-deprotection sequence is a cornerstone of modern synthetic strategy, and this compound is a ready-to-use embodiment of the first step in this sequence for salicylaldehyde-based scaffolds.

Logical Workflow: Protection as a Synthetic Strategy

The following diagram illustrates the fundamental logic of using a protected aldehyde in a multi-step synthesis.

Caption: General workflow for utilizing a protected aldehyde.

Application in Heterocyclic Synthesis: A Protocol for Flavan Scaffolds

One of the most powerful applications of this compound is in the synthesis of flavanoids and related chromane derivatives.[3] The MOM-protected starting material allows for the construction of the core heterocyclic structure without interference from the phenolic group. The following multi-step protocol outlines the synthesis of a flavan derivative, a common core in many biologically active natural products.

Overall Synthetic Scheme

The synthesis proceeds through three key stages:

-

Claisen-Schmidt Condensation: A base-catalyzed reaction between this compound and an acetophenone to form a MOM-protected chalcone.

-

Reduction & Cyclization: Reduction of the chalcone's carbon-carbon double bond, followed by a Lewis acid-mediated intramolecular cyclization to form the flavan ring system.

-

Deprotection: Removal of the MOM group to yield the final flavan product.

Experimental Workflow: Flavan Synthesis

Caption: Step-wise workflow for the synthesis of flavans.

Protocol Part A: Synthesis of (E)-1-(phenyl)-3-(2-(methoxymethoxy)phenyl)prop-2-en-1-one (MOM-Chalcone)

This protocol details the base-catalyzed condensation to form the chalcone intermediate.

| Reagent/Parameter | Value/Condition | Molar Eq. | Notes |

| This compound | 1.66 g | 1.0 | Starting Material |

| Acetophenone | 1.20 g | 1.0 | Coupling Partner |

| Potassium Hydroxide (KOH) | 1.12 g | 2.0 | Base Catalyst |

| Solvent | Methanol (MeOH) | - | 50 mL |

| Temperature | Room Temperature | - | Approx. 20-25°C |

| Reaction Time | 12-18 hours | - | Monitor by TLC |

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of methanol. Stir until a homogenous solution is formed.

-

Catalyst Addition: To the stirred solution, add potassium hydroxide (1.12 g, 20 mmol) portion-wise over 5 minutes. The solution may change color.

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.

-

Work-up: Once the reaction is complete (typically 12-18 hours), pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of the crude chalcone should form.

-

Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield the pure MOM-protected chalcone as a crystalline solid.

Protocol Part B: Reduction and Deprotection to Yield Flavan

This second phase combines the reduction of the alkene, cyclization, and the final deprotection of the MOM group in a single sequence. This approach is efficient, though conditions may need optimization based on the specific substrate.[3]

| Reagent/Parameter | Value/Condition | Molar Eq. | Notes |

| Reduction Step | |||

| MOM-Chalcone | 2.68 g | 1.0 | From Part A |

| Palladium on Carbon (10%) | 0.10 g | - | Catalyst |

| Hydrogen (H₂) | 1 atm (balloon) | - | Reducing Agent |

| Solvent | Ethyl Acetate | - | 50 mL |

| Deprotection Step | |||

| Hydrochloric Acid (conc.) | 5 mL | - | Acid Catalyst |

| Temperature | Room Temperature | - | |

| Reaction Time | 2-4 hours | - | Monitor by TLC |

Step-by-Step Procedure:

-

Hydrogenation Setup: To a solution of the MOM-Chalcone (2.68 g, 10 mmol) in 50 mL of ethyl acetate in a flask suitable for hydrogenation, add 10% Pd/C (0.10 g) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC until the chalcone spot is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude reduced intermediate.

-

Deprotection and Cyclization: Dissolve the crude intermediate in a suitable solvent like dichloromethane or methanol. Add concentrated hydrochloric acid and stir at room temperature for 2-4 hours. The acidic conditions facilitate both the removal of the MOM group and the intramolecular cyclization to form the flavan ring.[3]

-

Final Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude flavan by column chromatography on silica gel to obtain the final product.

MOM Group Deprotection: A Closer Look

While strong acid is effective, milder and more selective methods are often required, especially for sensitive substrates. The choice of deprotection agent is a critical aspect of synthetic design.

Alternative Deprotection Protocols

| Method | Reagent/Catalyst | Solvent | Temperature | Key Advantage | Citation |

| Heterogeneous Acid | Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane/Water | Room Temp | Mild, easy work-up, reusable catalyst | [5][6] |

| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Acetonitrile | 0°C to RT | Highly effective, fast | [2] |

| Cation Exchange Resin | Dowex 50WX2 | Methanol/Water | Reflux | Good for complex molecules, avoids rearrangements | [4] |

Protocol: Mild Deprotection using NaHSO₄·SiO₂

This method is advantageous for its simplicity and mildness.[5][6]

-

Catalyst Preparation: Prepare NaHSO₄·SiO₂ by mixing silica gel with an aqueous solution of NaHSO₄, followed by drying in an oven.

-

Reaction Setup: Dissolve the MOM-protected compound (1 mmol) in dichloromethane (10 mL). Add NaHSO₄·SiO₂ (0.5 g) and a small amount of water (0.1 mL).

-

Reaction: Stir the suspension at room temperature. Monitor the deprotection by TLC.

-

Work-up: Upon completion, filter off the solid catalyst and wash it with dichloromethane. The combined filtrate contains the deprotected product.

-

Purification: Simply evaporate the solvent. Further purification by chromatography or recrystallization can be performed if necessary.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry. Its robust nature, combined with the predictable reactivity of its aldehyde function, allows for the clean and efficient construction of complex molecular architectures, particularly oxygen-containing heterocycles like flavans. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its successful integration into advanced synthetic workflows in pharmaceutical and materials science research.

References

-

Ngadjui, B. T., & Abegaz, B. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2048–2057. Available at: [Link]

-

Request PDF (2021). Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions. ResearchGate. Available at: [Link]

-

Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2451–2462. Available at: [Link]

-

Organic Chemistry Portal (2023). MOM Ethers. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzaldehyde, 2-(methoxymethoxy)- CAS#: 5533-04-0 [m.chemicalbook.com]

- 6. MOM Ethers [organic-chemistry.org]

Application Notes and Protocols: The Reaction of 2-(Methoxymethoxy)benzaldehyde with Grignard Reagents

Introduction: Strategic Synthesis of Ortho-Hydroxylated Carbinols

In the landscape of pharmaceutical and materials science, the synthesis of ortho-hydroxylated benzylic alcohols is a critical step for constructing complex molecular architectures. These motifs are precursors to salicylaldehydes, flavonoids, and various pharmacologically active agents. The direct reaction of a Grignard reagent with salicylaldehyde is unfeasible due to the acidic phenolic proton, which would quench the highly basic organometallic reagent. To circumvent this, a protection strategy is essential.

This guide details the application of 2-(Methoxymethoxy)benzaldehyde as a protected salicylaldehyde derivative in Grignard reactions. The methoxymethyl (MOM) ether serves as an ideal protecting group; it is robust under the strongly basic conditions required for Grignard chemistry yet can be cleaved under mild acidic conditions post-reaction to reveal the desired phenolic hydroxyl group.[1][2][3] The Grignard reaction itself is a powerful and versatile method for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4][5][6] This document provides an in-depth look at the reaction mechanism, practical considerations, and a detailed protocol for researchers and drug development professionals.

Part 1: Mechanistic Insights and Strategic Considerations

The Reaction Pathway: A Tale of Nucleophilic Addition and Chelation

The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound. This addition forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the MOM-protected secondary alcohol.[5][6]